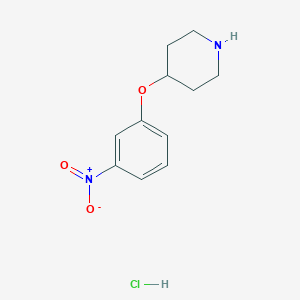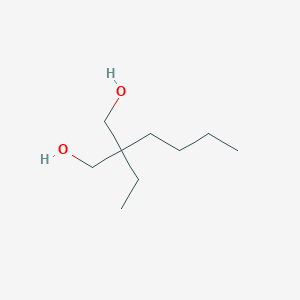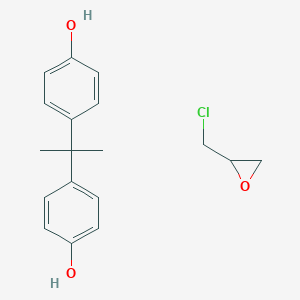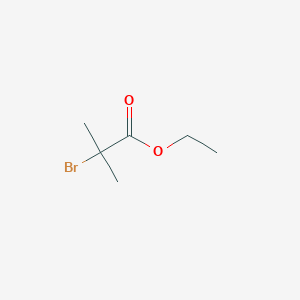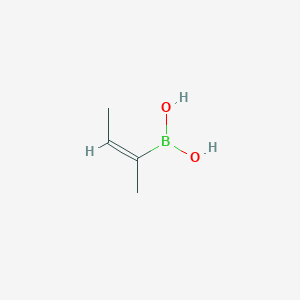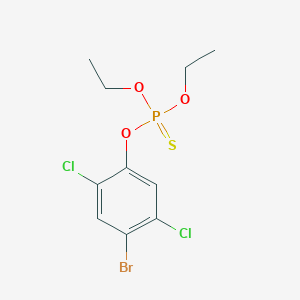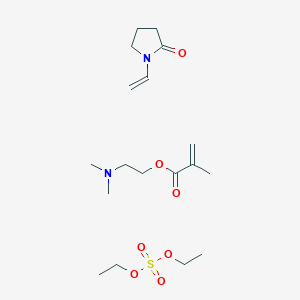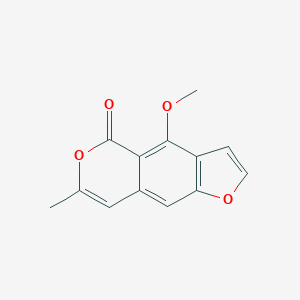
Boc-4-hydroxy-D-phenylglycine
Übersicht
Beschreibung
Boc-4-hydroxy-D-phenylglycine is a biochemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 . It belongs to the class of organic compounds known as D-alpha-amino acids .
Synthesis Analysis
In one study, 4-Hydroxy-D-phenylglycine was modified with methacrylic anhydride and then immobilized on silica through thiol-initiated surface polymerization . This prepared material was applied as a stationary phase for HPLC .Molecular Structure Analysis
The molecular structure of Boc-4-hydroxy-D-phenylglycine is represented by the formula C13H17NO5 . It has a molecular weight of 267.28 .Chemical Reactions Analysis
In the context of its use in chromatography, 4-Hydroxy-D-phenylglycine was found to exhibit excellent selectivity to both hydrophobic and hydrophilic solutes . The selectivity towards polycyclic aromatic hydrocarbons relative to that towards alkylbenzenes exhibited by the prepared column was higher than the corresponding selectivity exhibited by commercial C18 column .Physical And Chemical Properties Analysis
Boc-4-hydroxy-D-phenylglycine has a molecular weight of 267.28 and a molecular formula of C13H17NO5 . The melting point is between 160-199 °C .Wissenschaftliche Forschungsanwendungen
Stationary Phase for High-Performance Liquid Chromatography (HPLC)
4-Hydroxy-D-phenylglycine can be modified and immobilized on silica to serve as a stationary phase for HPLC . This stationary phase has shown excellent selectivity to both hydrophobic and hydrophilic solutes .
Chromatographic Performance
The prepared column with 4-Hydroxy-D-phenylglycine has shown better selectivity for polar compounds, which was based on the multiple interaction and retention mechanisms . It was also used to separate sulfonamides and organic acid compared with a commercial C18 and HILIC column .
Interaction with Polycyclic Aromatic Hydrocarbons
The selectivity towards polycyclic aromatic hydrocarbons relative to that towards alkylbenzenes exhibited by the prepared column was higher than the corresponding selectivity exhibited by commercial C18 column . This could be explained by electronic π-π interaction between phenylglycine and electron-rich aromatic rings .
Analytical and Bioanalytical Chemistry
4-Hydroxy-D-phenylglycine is used in the field of analytical and bioanalytical chemistry . It is used in the preparation and evaluation of surface-bonded phenylglycine zwitterionic stationary phase .
Synthesis of Biaryl Derivatives
4-Hydroxy-D-phenylglycine is used in the synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan .
Peptide Synthesis
4-Hydroxy-D-phenylglycine is used in peptide synthesis . It is used in the production of amino acids, resins, and reagents for peptide synthesis .
Wirkmechanismus
Target of Action
Boc-4-hydroxy-D-phenylglycine is a complex organic compound . . It’s important to note that the compound belongs to the class of organic compounds known as D-alpha-amino acids .
Mode of Action
It’s known that the compound is a non-natural amino acid with a chiral structure . The D-configuration of the alpha-carbon atom in the compound is significant . The preparation of Boc-4-hydroxy-D-phenylglycine usually involves the deprotection reaction of phenylalanine .
Safety and Hazards
Zukünftige Richtungen
The prepared column from the synthesis of 4-Hydroxy-D-phenylglycine has shown potential application in a wide range due to its excellent selectivity to both hydrophobic and hydrophilic solutes . It could be used to separate sulfonamides and organic acid compared with a commercial C18 and HILIC column .
Eigenschaften
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473817 | |
| Record name | Boc-4-hydroxy-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-hydroxy-D-phenylglycine | |
CAS RN |
27460-85-1 | |
| Record name | Boc-4-hydroxy-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

